molecular formula C9H4BrF4N B13428743 5-Bromo-2-fluoro-3-(trifluoromethyl)phenylacetonitrile

5-Bromo-2-fluoro-3-(trifluoromethyl)phenylacetonitrile

Cat. No.: B13428743
M. Wt: 282.03 g/mol
InChI Key: ASJNFLYSQNGITB-UHFFFAOYSA-N
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Description

5-Bromo-2-fluoro-3-(trifluoromethyl)phenylacetonitrile is an organic compound with the molecular formula C9H4BrF4N It is a derivative of phenylacetonitrile, where the phenyl ring is substituted with bromine, fluorine, and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is through the Suzuki–Miyaura coupling reaction, which involves the reaction of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can be carried out at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial to ensure its quality and suitability for further applications.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-fluoro-3-(trifluoromethyl)phenylacetonitrile can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts, organoboron compounds, and various nucleophiles. The reaction conditions can vary depending on the desired transformation but often involve mild temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted phenylacetonitrile derivatives, while coupling reactions can produce more complex aromatic compounds.

Scientific Research Applications

5-Bromo-2-fluoro-3-(trifluoromethyl)phenylacetonitrile has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-Bromo-2-fluoro-3-(trifluoromethyl)phenylacetonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways involved can vary and are often the subject of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-2-fluoro-3-(trifluoromethyl)phenylacetonitrile is unique due to the specific arrangement of its substituents, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable.

Properties

Molecular Formula

C9H4BrF4N

Molecular Weight

282.03 g/mol

IUPAC Name

2-[5-bromo-2-fluoro-3-(trifluoromethyl)phenyl]acetonitrile

InChI

InChI=1S/C9H4BrF4N/c10-6-3-5(1-2-15)8(11)7(4-6)9(12,13)14/h3-4H,1H2

InChI Key

ASJNFLYSQNGITB-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1CC#N)F)C(F)(F)F)Br

Origin of Product

United States

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